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Compound of Interest

Compound Name: 6-Hepten-3-ol

CAS No.: 19781-77-2

Cat. No.: B034158 Get Quote

Executive Summary
6-Hepten-3-ol (CAS: 19781-77-2) is a critical chiral homoallylic alcohol intermediate used in

the synthesis of pheromones, bioactive natural products, and functionalized polymers.[1][2] Its

structural duality—possessing both a secondary hydroxyl group and a terminal alkene—makes

it a versatile "chemical handle" for cross-coupling and esterification reactions.[1]

This guide provides a validated analytical framework for researchers. Unlike generic

datasheets, we focus on the causality of detection: why the molecule fragments this way in MS,

how to resolve its enantiomers for drug development, and what specific NMR signals confirm

its purity.

Physicochemical Identity & Safety Profile
Before instrumental analysis, the analyte must be verified against standard physicochemical

constants.[1]
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Property Value Analytical Relevance

Formula C₇H₁₄O
Basis for HRMS calculation

(Exact Mass: 114.1045)

Molecular Weight 114.19 g/mol

Parent ion often weak/absent

in EI-MS; requires CI for

confirmation.[1]

Boiling Point 163–164 °C
Suitable for standard

split/splitless GC injection.[1]

Chirality C3 Center (R/S)

Requires chiral stationary

phase for enantiomeric purity

assessment.[1][3]

Solubility
Organic solvents, Water (mod.)

[1]

Compatible with reverse-phase

HPLC and standard GC

solvents (DCM, MeOH).[1]

Safety Advisory: 6-Hepten-3-ol is a flammable liquid and an irritant.[1] All protocols below must

be performed in a fume hood.

Structural Validation: NMR Spectroscopy
Objective: Confirm the carbon skeleton and functional group integrity. Method: 1H-NMR (400

MHz, CDCl₃) and 13C-NMR.[1]

The "Diagnostic Triad" of Signals
In quality control, we look for three distinct signal regions to confirm the structure. If any of

these are obscured, the sample is compromised.[1]

The Terminal Alkene (C6-C7):

Signal: Multiplet at ~5.8 ppm (1H, methine) and two distinct doublets at ~5.0 ppm (2H,

terminal methylene).[1]
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Causality: The terminal vinyl protons are magnetically nonequivalent due to the rigidity of

the double bond, creating a characteristic "roofing" effect in the splitting pattern.

The Carbinol Methine (C3):

Signal: Quintet/Multiplet at ~3.5–3.6 ppm (1H).[1]

Causality: The proton on the carbon bearing the hydroxyl group is deshielded by oxygen's

electronegativity. Its splitting is complex due to coupling with both the adjacent ethyl group

(C1-C2) and the internal methylene chain (C4-C5).

The Ethyl Terminus (C1):

Signal: Triplet at ~0.94 ppm (3H).[1]

Causality: Represents the saturated end of the chain, serving as an internal integration

standard (set to 3.00H).

13C-NMR Shifts (ppm)
C3 (CH-OH): ~73.0 ppm (Diagnostic for secondary alcohol).[1]

C6 (CH=): ~138.5 ppm.[1]

C7 (=CH₂): ~114.8 ppm.[1]

Mass Spectrometry (GC-MS) Characterization
Objective: Identification via Electron Ionization (EI) fragmentation logic. Instrument: Agilent

7890/5977 or equivalent. Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

Fragmentation Logic (Self-Validating the Spectrum)
A raw library match is insufficient for high-integrity workflows.[1] You must verify the presence

of specific ions derived from Alpha-Cleavage.[1]

Parent Ion [M]+: m/z 114 (Often very weak or invisible due to rapid dehydration).[1]

Base Peak / Diagnostic Ion 1:m/z 59.
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Mechanism:[1][3][4] Alpha-cleavage at the C3 alcohol.[1] The bond between C3 and C4

breaks, losing the butenyl radical (C4H7•).

Fragment: [CH₃-CH₂-CH=OH]⁺ (Oxonium ion).[1]

Diagnostic Ion 2:m/z 85.

Mechanism:[1][3][4] Alpha-cleavage on the other side.[1] The bond between C2 and C3

breaks, losing the ethyl radical (C2H5•).

Fragment: [HO=CH-CH₂-CH₂-CH=CH₂]⁺.

Diagnostic Ion 3:m/z 41 (Allyl cation).[1]

Mechanism:[1][3][4] Derived from the terminal alkene tail [CH₂=CH-CH₂]⁺.[1]

Visualization: Fragmentation Pathway

Alpha Cleavage Pathways
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Figure 1: Mechanistic fragmentation logic for 6-Hepten-3-ol under Electron Ionization (70eV).

Chiral Resolution & Analysis Protocol
Context: For drug development, 6-hepten-3-ol is often used as a chiral building block.[1] The

enantiomers (R) and (S) must be separated or quantified.[1]
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Analytical Method: Chiral GC
Standard stationary phases (HP-5) cannot separate enantiomers.[1]

Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Chirasil-Dex CB).[1]

Dimensions: 30m x 0.25mm x 0.25µm.[1]

Oven Program: Isothermal 90°C (hold 20 min) or slow ramp (2°C/min) from 80°C to 120°C.

Expected Result: Baseline separation of (S)- and (R)-6-hepten-3-ol.[1] (Note: Order of

elution depends on specific cyclodextrin derivative; verify with pure standards).

Preparative Workflow: Enzymatic Kinetic Resolution
If you need to produce enantiopure material from the racemate, use the Lipase-Catalyzed

Kinetic Resolution. This is preferred over chemical resolution due to mild conditions.[1]

Protocol:

Substrate: Dissolve racemic 6-hepten-3-ol (100 mM) in dry Hexane or MTBE.

Acyl Donor: Add Vinyl Acetate (3 equivalents).[1]

Catalyst: Add Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435), 20

mg/mmol.

Incubation: Shake at 30°C, 200 rpm.

Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically) leaving the (S)-

alcohol unreacted.[1]

Monitoring: Analyze aliquots via Chiral GC. Stop when conversion reaches 50%.

Visualization: Kinetic Resolution Workflow
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Reaction Products (at 50% Conversion)
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Figure 2: Workflow for the enzymatic kinetic resolution of 6-Hepten-3-ol to obtain enantiopure

building blocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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